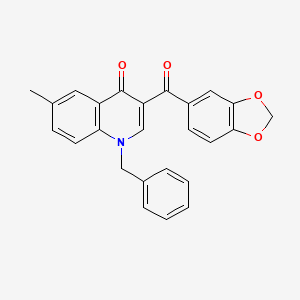

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one

Description

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO4/c1-16-7-9-21-19(11-16)25(28)20(14-26(21)13-17-5-3-2-4-6-17)24(27)18-8-10-22-23(12-18)30-15-29-22/h2-12,14H,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSGPBJKYWIBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

Quinolinone Core Synthesis: The quinolinone core is synthesized through a series of reactions starting from aniline derivatives, which undergo cyclization and subsequent functional group modifications.

Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinolinone core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an antidiabetic agent, showing efficacy in inhibiting α-amylase and reducing blood glucose levels in animal models.

Cancer Research: It has demonstrated significant activity against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Biological Studies: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes such as α-amylase, inhibiting their activity and thereby reducing glucose levels.

Pathways Involved: The compound may influence various signaling pathways involved in glucose metabolism and cancer cell proliferation, though detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

- 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(3-chloro-4-methylphenyl)thiourea

Uniqueness

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of the benzodioxole and quinolinone moieties, which confer distinct chemical properties and biological activities. Its potential as an antidiabetic and anticancer agent highlights its significance in medicinal chemistry research.

Biological Activity

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of benzodioxole derivatives with appropriate carbonyl precursors. A notable method includes the use of 4-Dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM), facilitating the formation of the desired quinoline structure. The molecular formula for this compound is , with a molecular weight of approximately 318.34 g/mol.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, including our compound of interest. In vitro assays demonstrated that compounds with similar structures exhibit significant glucose-lowering effects. For instance, a related benzodioxole carboxamide derivative showed promising results in reducing blood glucose levels in diabetic models .

Insecticidal Activity

The biological activity against Aedes aegypti larvae has been particularly noteworthy. Compounds derived from the 1,3-benzodioxole framework have shown larvicidal effects with varying potency. For instance, one study reported an LC50 value of 28.9 μM for a related compound, indicating potential for mosquito control in vector-borne diseases . This suggests that our target compound may also possess similar insecticidal properties warranting further investigation.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related benzodioxole derivatives indicated low cytotoxicity towards human peripheral blood mononuclear cells, even at high concentrations (up to 5200 μM) . This safety profile is essential for considering these compounds in therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

- Antidiabetic Activity : A study synthesized various benzodioxole derivatives and evaluated their effects on glucose uptake in muscle cells. The findings indicated that certain modifications to the benzodioxole structure enhanced insulin sensitivity .

- Larvicidal Efficacy : Research on 1,3-benzodioxole acids revealed their potential as larvicides against Aedes aegypti. The study noted that structural features significantly influenced biological activity, emphasizing the importance of functional groups in enhancing efficacy .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds showed that many derivatives exhibited minimal toxicity to mammalian cells, suggesting a favorable therapeutic index for further development .

Comparative Analysis of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols:

Core Dihydroquinolinone Formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions (e.g., H2SO4 catalysis) .

Benzodioxole-Carbonylation : Friedel-Crafts acylation using benzodioxole-5-carbonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .

Benzylation : Alkylation with benzyl bromide in DMF using K2CO3 as a base (60–80°C, 12–24 hours) .

Key Variables :

- Catalyst Choice : Lewis acids (e.g., AlCl3) improve acylation efficiency but may complicate purification .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance benzylation reactivity but require post-reaction extraction to remove residual salts .

Yield Optimization : - Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) is critical due to byproducts from incomplete acylation .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Benzyl protons (δ 4.8–5.2 ppm, singlet) and dihydroquinolinone NH (δ 10–12 ppm, broad) confirm substitution patterns.

- 13C NMR : Carbonyl signals (δ 165–175 ppm) distinguish benzodioxole vs. dihydroquinolinone carbonyl groups .

- X-ray Crystallography : Resolves ambiguity in benzyl group orientation and benzodioxole ring planarity .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 428.1621 for C25H21NO4) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Molecular Docking :

- Use software (AutoDock Vina, Schrödinger Suite) to model interactions with ATP-binding pockets (e.g., kinase inhibitors).

- Parameterize the benzodioxole moiety as a hydrophobic anchor and dihydroquinolinone for H-bonding .

- MD Simulations :

- Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational flexibility .

- QSAR Modeling :

- Correlate substituent electronic parameters (Hammett σ) with IC50 values from enzyme inhibition assays .

Q. How do competing degradation pathways (e.g., photolysis vs. hydrolysis) affect the compound’s stability in aqueous media?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolysis : Expose to pH 1–13 buffers (37°C, 24 hours); monitor via HPLC for loss of parent compound and formation of benzodioxole cleavage products .

- Photolysis : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight; LC-MS identifies quinoline ring oxidation products .

Key Findings :

- The benzodioxole group is susceptible to hydrolytic ring-opening at pH > 10, while the dihydroquinolinone core oxidizes under UV light .

Q. What experimental designs address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Response Profiling :

- Test across a 10-point concentration range (1 nM–100 μM) in multiple cell lines (e.g., HEK293, RAW264.7) to differentiate target-specific vs. off-target effects .

- Mechanistic Studies :

- Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets (e.g., NF-κB for anti-inflammatory activity) .

- Control Experiments :

- Compare with structural analogs (e.g., lacking the benzyl group) to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. Why do some studies report high enzymatic inhibition potency while others show negligible activity?

Methodological Analysis:

- Source of Variability :

- Assay Conditions : Differences in ATP concentration (e.g., 10 μM vs. 1 mM) artificially inflate IC50 values .

- Protein Source : Recombinant vs. native enzymes may exhibit altered binding kinetics due to post-translational modifications .

- Mitigation Strategies :

- Standardize assays using commercial kinase kits (e.g., Eurofins) with internal controls (staurosporine as a reference inhibitor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.